Cas no 1708445-62-8 (3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine)

3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine is a specialized organic compound featuring a phenylamine group linked to a pyrrole ring substituted with an ethanesulfonyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The ethanesulfonyl group enhances solubility and stability, while the pyrrole-phenylamine framework offers versatility for further functionalization. Its well-defined molecular architecture makes it valuable for research in medicinal chemistry, where precise modifications are critical. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring optimal performance in synthetic pathways.
3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine structure
1708445-62-8 structure
Product name:3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine
CAS No:1708445-62-8
MF:C12H14N2O2S
Molecular Weight:250.316761493683
CID:5152248

3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine 化学的及び物理的性質

名前と識別子

    • 3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine
    • Benzenamine, 3-[3-(ethylsulfonyl)-1H-pyrrol-2-yl]-
    • インチ: 1S/C12H14N2O2S/c1-2-17(15,16)11-6-7-14-12(11)9-4-3-5-10(13)8-9/h3-8,14H,2,13H2,1H3
    • InChIKey: PXKVOIOGVBCCSA-UHFFFAOYSA-N
    • SMILES: C1(N)=CC=CC(C2=C(S(CC)(=O)=O)C=CN2)=C1

3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM510115-1g
3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline
1708445-62-8 97%
1g
$*** 2023-03-30

3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine 関連文献

3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamineに関する追加情報

3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine: A Comprehensive Overview

3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine is a compound with the CAS number 1708445-62-8, representing a unique structure that combines aromatic and heterocyclic components. This compound has garnered attention in the fields of organic chemistry and pharmacology due to its potential applications in drug development and material science. The molecule consists of a phenylamine group attached to a pyrrole ring, which is further substituted with an ethanesulfonyl group. This combination of functional groups imparts the compound with distinctive chemical properties, making it a subject of interest for researchers exploring novel chemical entities.

The synthesis of 3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine involves a series of carefully designed reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing production costs and enhancing purity. The compound's structure is particularly notable for its aromatic stability and the presence of electron-withdrawing groups, which influence its reactivity in various chemical transformations.

One of the most promising applications of 3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine lies in its potential as a precursor for bioactive molecules. Researchers have explored its role in the development of anti-inflammatory agents, where the compound's ability to modulate specific enzyme activities has shown promise. Additionally, studies have highlighted its potential as an intermediate in the synthesis of advanced materials, such as conductive polymers, due to its conjugated π-system.

Recent studies have also focused on the environmental impact of 3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine and its degradation pathways. Understanding its biodegradability is crucial for assessing its safety in industrial and pharmaceutical applications. Findings suggest that under certain conditions, the compound undergoes hydrolysis, leading to the formation of less complex byproducts that are more readily metabolized by microorganisms.

In conclusion, 3-(3-Ethanesulfonyl-1H-pyrrol-2-yl)-phenylamine (CAS No: 1708445-62-8) stands as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application research, positions it as a valuable tool for scientists seeking innovative solutions in drug discovery and material innovation.

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